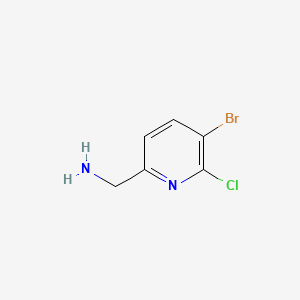
(R)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(4-Acetoxyphenyl)-2-aminopropanoic acid is a chiral amino acid derivative with a phenyl ring substituted with an acetoxy group at the para position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(4-Acetoxyphenyl)-2-aminopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-2-aminopropanoic acid.
Acetylation: The phenyl ring is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetoxy group.
Coupling Reaction: The acetylated phenyl ring is then coupled with the ®-2-aminopropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) under mild conditions to form the final product.
Industrial Production Methods: Industrial production of ®-3-(4-Acetoxyphenyl)-2-aminopropanoic acid may involve:
Enzymatic Resolution: Using enzymes to selectively produce the ®-enantiomer from a racemic mixture.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxy group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetoxy moiety, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of 4-acetoxybenzoic acid.
Reduction: Formation of 4-hydroxyphenyl-2-aminopropanoic acid.
Substitution: Formation of 4-substituted phenyl-2-aminopropanoic acid derivatives.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Studied for its potential role in enzyme inhibition and protein interactions.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of ®-3-(4-Acetoxyphenyl)-2-aminopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy group can undergo hydrolysis, releasing acetic acid and the active phenolic compound, which can then interact with biological targets. The compound may modulate pathways involved in neurotransmission or enzyme activity.
類似化合物との比較
- ®-3-(4-Hydroxyphenyl)-2-aminopropanoic acid
- ®-3-(4-Methoxyphenyl)-2-aminopropanoic acid
- ®-3-(4-Chlorophenyl)-2-aminopropanoic acid
Comparison:
®-3-(4-Hydroxyphenyl)-2-aminopropanoic acid: Similar structure but with a hydroxyl group instead of an acetoxy group, leading to different reactivity and biological activity.
®-3-(4-Methoxyphenyl)-2-aminopropanoic acid: Contains a methoxy group, which affects its lipophilicity and metabolic stability.
®-3-(4-Chlorophenyl)-2-aminopropanoic acid: The presence of a chlorine atom alters its electronic properties and potential interactions with biological targets.
特性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC名 |
(2R)-3-(4-acetyloxyphenyl)-2-aminopropanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(13)16-9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m1/s1 |
InChIキー |
QBFQXAKABOKEHT-SNVBAGLBSA-N |
異性体SMILES |
CC(=O)OC1=CC=C(C=C1)C[C@H](C(=O)O)N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene](/img/structure/B11885161.png)










![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide](/img/structure/B11885241.png)

